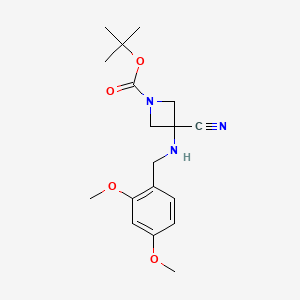

Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a cyano group, and an azetidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 2,4-dimethoxybenzylamine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Amide Coupling Reactions

The primary amino group on the azetidine ring participates in amide bond formation. A representative reaction involves coupling with carboxylic acids using EDCI/HOBt in dichloromethane (DCM) at room temperature .

Example Reaction:

Reaction with (3-trifluoromethyl-benzoylamino)-acetic acid yields 3-[2-(3-Trifluoromethyl-benzoylamino)-acetylamino]-azetidine-1-carboxylic acid tert-butyl ester (69% yield) .

| Reagent | Conditions | Yield | Purification Method |

|---|---|---|---|

| EDCI, HOBt, DCM | 20°C, 4h | 69% | Silica gel column chromatography (hexanes/EtOAc gradient) |

Post-Reaction Analysis:

-

¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.10 (s, 1H), 4.61 (m, 1H), 1.41 (s, 9H) confirm product structure .

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removed under acidic conditions to generate a free amine.

Typical Protocol:

-

Reagent: Trifluoroacetic acid (TFA) in DCM.

-

Result: Formation of a primary amine intermediate for further functionalization.

Applications:

Nucleophilic Substitution at the Cyano Group

The cyano group undergoes nucleophilic substitution under basic or catalytic conditions:

Example Reaction:

-

Hydrolysis: Conversion to a carboxylic acid using aqueous HCl or H₂SO₄.

-

Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) to form a primary amine.

Key Considerations:

-

Reaction rates depend on steric hindrance from the azetidine ring and adjacent substituents.

Functionalization of the Dimethoxybenzyl (DMB) Group

The 2,4-dimethoxybenzyl (DMB) moiety can be modified via:

-

Demethylation: Using BBr₃ or other Lewis acids to generate phenolic groups.

-

Oxidation: Conversion to a ketone or aldehyde under controlled conditions.

Ring-Opening Reactions

Under strong acidic or basic conditions, the azetidine ring may undergo ring-opening:

-

Acid-Catalyzed: Cleavage to form linear amines or nitriles.

-

Base-Mediated: Decomposition pathways observed at elevated temperatures.

Biological Activity-Driven Modifications

Derivatives of this compound have been tested for antimicrobial activity :

-

Anti-MTB Activity: MIC values against Mycobacterium tuberculosis (H37Rv) were evaluated using the MABA assay .

-

Structure-Activity Relationship (SAR): Modifications at the cyano or amino groups influence potency .

Analytical Characterization

-

¹H NMR: Used extensively to confirm substitution patterns (e.g., tert-butyl singlet at δ 1.41) .

-

Chromatography: Silica gel columns with hexanes/EtOAc gradients ensure high purity .

-

Mass Spectrometry: Molecular ion peaks ([M+H]⁺) validate molecular weights .

This compound’s versatility in synthetic chemistry and pharmacological applications underscores its importance in drug discovery pipelines.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing azetidine and cyano functional groups can exhibit significant anticancer properties. Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate has been studied for its potential to inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells and disrupting cell cycle progression.

1.2 Neuroprotective Effects

The compound may also play a role in neuroprotection. Studies suggest that derivatives of azetidine can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Synthesis Methodologies

2.1 Multicomponent Reactions (MCRs)

The synthesis of this compound can be achieved through multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials. This method is advantageous due to its efficiency and the ability to create diverse compound libraries for screening.

2.2 Organocatalysis

Recent advancements in organocatalysis have enabled the development of this compound using environmentally friendly catalytic processes. Such methodologies enhance the sustainability of chemical synthesis while maintaining high yields and selectivity.

Biological Studies

3.1 Mechanistic Studies

Investigating the mechanism of action for this compound is critical for understanding its biological effects. Research has focused on its interaction with specific cellular targets, including enzymes involved in cancer metabolism and neurodegeneration pathways.

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound helps in optimizing its efficacy and reducing toxicity. SAR studies have revealed how modifications to the azetidine ring and substituents influence biological activity.

作用機序

The mechanism of action of tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and azetidine ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- Tert-butyl 3-cyano-4,6-dimethylpyridin-2-yl)carbonate

- Tert-butyl 3-cyano-4,6-dimethylpyridin-2-yl)carbamate

- Tert-butyl 3-cyano-4,6-dimethylpyridin-2-yl)carboxylate

Uniqueness

Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group, cyano group, and azetidine ring provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.

生物活性

Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate (CAS Number: 1629579-52-7) is a synthetic compound that belongs to the class of azetidine derivatives. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

The compound has the following chemical properties:

- Molecular Formula: C₁₈H₂₅N₃O₄

- Molecular Weight: 347.41 g/mol

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 495.0 ± 45.0 °C

- Flash Point: 253.1 ± 28.7 °C

- LogP: 1.89 .

Antitumor Activity

Recent studies have indicated that azetidine derivatives exhibit significant antitumor properties. The specific compound this compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, a study demonstrated that related azetidine compounds could effectively inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

The proposed mechanisms for the antitumor activity of this compound include:

- Inhibition of Cell Proliferation: The compound may interfere with key signaling pathways involved in cell growth and division.

- Induction of Apoptosis: Research suggests that azetidine derivatives can activate apoptotic pathways, leading to programmed cell death in malignant cells.

A detailed analysis of structure-activity relationships (SAR) indicates that modifications to the azetidine ring and substituents significantly impact biological efficacy .

Anti-inflammatory and Antibacterial Properties

In addition to its antitumor potential, this compound may possess anti-inflammatory and antibacterial activities. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and reduce bacterial viability through membrane disruption .

Case Study: Anticancer Efficacy

A study conducted on various azetidine derivatives, including tert-butyl 3-cyano compounds, revealed their potential as anticancer agents. The compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell viability when treated with these derivatives, especially when combined with standard chemotherapeutic agents like doxorubicin .

Table: Biological Activities of Related Azetidine Derivatives

特性

IUPAC Name |

tert-butyl 3-cyano-3-[(2,4-dimethoxyphenyl)methylamino]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-17(2,3)25-16(22)21-11-18(10-19,12-21)20-9-13-6-7-14(23-4)8-15(13)24-5/h6-8,20H,9,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDLYJRUGUGVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)NCC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。